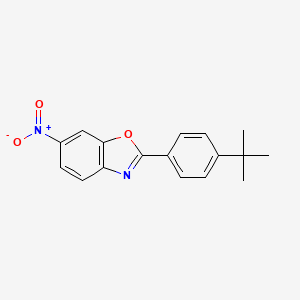

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-9-8-13(19(20)21)10-15(14)22-16/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQROZTVIFVCJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole typically involves the nitration of 2-(4-tert-butylphenyl)-1,3-benzoxazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 2-(4-Tert-butylphenyl)-6-amino-1,3-benzoxazole.

Substitution: Various substituted benzoxazoles depending on the electrophile used.

Oxidation: 2-(4-Carboxyphenyl)-6-nitro-1,3-benzoxazole.

Scientific Research Applications

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole is a benzoxazole derivative that has applications in various scientific research fields . Benzoxazoles, in general, are widely utilized heterocycles in drug discovery, with both natural and synthetic forms demonstrating diverse bioactivities .

2-Amino-5-Nitrophenol Derivatives

- Key Intermediates Benzoxazole derivatives are crucial intermediates in the production of 2-amino-5-nitrophenol derivatives, which introduce various nucleophilic groups at the 4 position . These derivatives are general-purpose compounds used as industrial starting materials .

- Reducing Agents These compounds have an o-aminophenol structure that allows them to act as reducing agents. The degree of reducibility can be controlled by introducing substituents and converting the nitro group into other functional groups . They are also important as antioxidants or synthetic intermediates that can be converted into physiologically active compounds through modification of the nitrogen atom .

- Cyan-Image-Forming Couplers 2-Amino-5-nitrophenol derivatives serve as synthetic intermediates for cyan-image-forming couplers used in photographic chemistry . 2,5-diacylaminophenol cyan-couplers exhibit good color restoration upon development, and the resulting dyes show good fastness to heat and humidity .

Synthesis of Benzoxazoles

Various methods are used for synthesizing benzoxazole derivatives, often involving 2-aminophenols with other substrates like aldehydes . For instance, a magnetic solid acid nanocatalyst can be used to synthesize benzoxazoles using 2-aminophenol and aldehyde in water under reflux conditions, yielding 79–89% product .

Analogs as potential antimalarial agents

Tricyclic and bicyclic analogues of indoloquinoline alkaloids have been synthesized and biologically evaluated for their antimalarial properties . The tricyclic compound 2-methyl-2H-pyrido[3,4-b]indole showed the best in vitro activity against Plasmodium falciparum K1, with an IC50 value of 0.45 microM, without apparent cytotoxicity against L6 cells .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole

- Structure : The benzoxazole core is nearly planar, with dihedral angles of 6.5–7.4° between the benzoxazole ring and the 4-methylphenyl group, indicating effective π-conjugation .

- Crystallography :

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole (Inferred Properties)

- Structure : The tert-butyl group introduces significant steric hindrance, likely reducing planarity compared to the methyl analog. This may disrupt π-conjugation, altering optical/electronic properties.

- Crystallography : Expected disorder in the tert-butyl group due to rotational freedom, leading to less efficient packing and lower melting points compared to the methyl derivative.

Electronic and Optical Properties

- Electron-Withdrawing Effects : The nitro group enhances electron deficiency in the benzoxazole core, promoting charge-transfer interactions. The tert-butyl group, being electron-donating via hyperconjugation, may moderate this effect compared to the methyl analog .

- Optical Applications : The methylphenyl derivative is reported as an organic dye . The tert-butyl analog may exhibit redshifted absorption/emission due to altered conjugation but reduced crystallinity.

Biological Activity

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C15H14N2O3. Its structure includes a benzoxazole ring , which is a fused phenyl and oxazole ring, along with a tert-butyl group and a nitro group attached to the phenyl moiety. These functional groups play a crucial role in determining the compound's chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole exhibits significant biological activities:

- Antimicrobial Activity : The compound has been investigated for its effects against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anticancer Effects : The compound shows promise in targeting cancer cell lines. Molecular docking studies have suggested potential interactions with specific biological targets involved in cancer progression.

The mechanism of action of 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole is believed to involve:

- Interaction with cellular enzymes or receptors, leading to modulation of biochemical pathways.

- The nitro group may undergo bioreduction, forming reactive intermediates that can induce cytotoxic effects on cancer cells.

Antimicrobial Studies

A study highlighted the antimicrobial properties of benzoxazole derivatives, including 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole. The compound demonstrated varying degrees of activity against different bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anticancer Studies

In anticancer research, the compound was tested against several human cancer cell lines, yielding promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HT-29 (Colon Cancer) | 20 |

These findings indicate that the compound exhibits moderate to significant cytotoxicity against these cancer cell lines.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole against various human cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in MCF-7 and A549 cells compared to control groups .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial potential of this benzoxazole derivative. The study reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for 2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole?

Answer:

The compound can be synthesized via cyclocondensation reactions. A validated method involves reacting 2-amino-5-nitrophenol with 4-tert-butylbenzoic acid in polyphosphoric acid (PPA) at 150°C for 6–8 hours. The reaction proceeds via dehydration and cyclization, yielding the benzoxazole core. Post-reaction, the crude product is purified via recrystallization from ethanol, achieving ~69% yield. Key parameters include strict temperature control to avoid nitro-group decomposition and stoichiometric excess of the acid to drive cyclization .

Basic: How is the crystal structure of this compound characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol solutions. Data collection uses MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Enraf–Nonius MACH3). Structural refinement with SHELXL-2018/3 refines anisotropic displacement parameters (ADPs) and hydrogen-bonding networks. Typical refinement parameters: R1 = 0.055, wR2 = 0.168, S = 1.11. The planar benzoxazole core (deviation < 0.01 Å) and tert-butyl group orientation are validated using ORTEP for Windows .

Advanced: How to resolve discrepancies in crystallographic refinement parameters (e.g., R-values) across studies?

Answer:

Discrepancies arise from data quality (e.g., crystal twinning, absorption) or refinement strategies. Mitigation steps:

Data Validation: Use PLATON to check for missed symmetry or twinning.

Restraints: Apply similarity restraints for ADPs of chemically equivalent atoms.

Cross-Validation: Compare results with alternative software (e.g., OLEX2 or CRYSTALS).

Hydrogen Bonding: Re-examine weak interactions (C–H⋯O) using Hirshfeld surface analysis to ensure proper modeling .

Advanced: How can computational methods (DFT/MD) complement experimental data for this compound?

Answer:

Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311G(d,p) level to compare bond lengths/angles with SC-XRD data. Calculate electrostatic potential maps to predict reactive sites (e.g., nitro group).

Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethanol) to assess crystallization dynamics.

Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies. Use Gaussian 16 and GROMACS for simulations .

Basic: What spectroscopic techniques confirm the compound’s purity and structure?

Answer:

- FT-IR: Nitro group stretching at ~1520 cm⁻¹ and C–O–C benzoxazole vibration at ~1250 cm⁻¹.

- NMR: ¹H NMR (DMSO-d6) shows tert-butyl singlet at δ 1.35 ppm and aromatic protons at δ 7.5–8.3 ppm.

- Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 295.1 (calc. 295.12) .

Advanced: How to optimize synthetic yield when scaling up production?

Answer:

Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Solvent Engineering: Replace PPA with microwave-compatible solvents (e.g., PEG-400) for faster heating.

Workflow Automation: Use flow chemistry to maintain precise stoichiometry and temperature. Pilot studies report 15% yield improvement with continuous flow setups .

Basic: What intermolecular interactions stabilize the crystal lattice?

Answer:

The lattice is stabilized by weak C–H⋯O hydrogen bonds (H⋯O distance: 2.45–2.60 Å) between the nitro group and aromatic/tert-butyl C–H donors. Parallel chains along the a-axis form a herringbone motif. van der Waals interactions from the bulky tert-butyl group enhance packing efficiency .

Advanced: How to address challenges in reproducing crystallographic data?

Answer:

Crystal Quality: Optimize growth conditions (e.g., solvent polarity, cooling rate).

Data Collection: Use a smaller crystal (<0.2 mm) to minimize absorption errors.

Thermal Motion: Apply TLS parameterization in SHELXL to model rigid-body motion of the tert-butyl group.

Validation Tools: Use CheckCIF to identify outliers in geometric parameters .

Basic: What are the compound’s thermal stability and decomposition profile?

Answer:

Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 160–165°C. Nitro group elimination is the primary degradation pathway, confirmed by FT-IR loss of NO₂ signals post-decomposition .

Advanced: How to design derivatives for enhanced biological activity?

Answer:

Scaffold Modification: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to increase electrophilicity.

Pharmacophore Mapping: Use molecular docking to identify substituents that improve binding to target proteins (e.g., kinases).

SAR Studies: Synthesize analogs with varying tert-butyl substituents and assess cytotoxicity (e.g., MTT assay on cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.